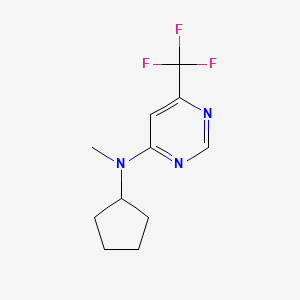![molecular formula C10H9F4N3O B12228214 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B12228214.png)
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is a fluorinated heterocyclic compound It is known for its unique chemical structure, which includes a pyridine ring substituted with fluorine and trifluoromethyl groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the reaction of pentafluoropyridine with nucleophiles such as sodium azide.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of GlyT1 inhibitors for treating schizophrenia.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for drug discovery and development, particularly for central nervous system disorders.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-substituted pyridine ring and a piperazine ring, but with different substituents.
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar pyridine ring structure but with an amino group instead of a piperazine ring.
Uniqueness
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9F4N3O |
|---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C10H9F4N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) |
InChI Key |
CCXHSHSYODBVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol](/img/structure/B12228134.png)
![4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B12228136.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228141.png)

![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228149.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228159.png)
![6-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228169.png)

![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12228188.png)
![2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12228192.png)
![4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228193.png)
![3-[(3-Fluorophenyl)methoxy]oxolane](/img/structure/B12228197.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B12228202.png)
